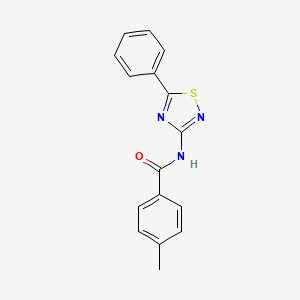

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Description

4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,4-thiadiazole ring substituted with a phenyl group at the 5-position. The benzamide moiety is further substituted with a methyl group at the para position (4-methyl), contributing to its lipophilic character and influencing electronic properties. This compound belongs to a class of nitrogen-sulfur heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-9-12(10-8-11)14(20)17-16-18-15(21-19-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUDCIULNDMNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate oxidizing agent, such as bromine or iodine, to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Halogenating agents, nitrating agents, sulfuric acid, and acetic acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated, nitrated, and other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related thiadiazole derivatives showed promising activity against breast cancer cells, suggesting that 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide could be further investigated for similar properties .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. In particular, it has shown potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in several tumors. This inhibition could lead to reduced tumor growth and metastasis .

Pesticide Development

Thiadiazole derivatives are known for their fungicidal and herbicidal properties. The application of this compound in agricultural formulations could provide a new avenue for developing effective pesticides. Preliminary studies suggest that such compounds can disrupt fungal cell walls or inhibit key metabolic pathways in pests .

Plant Growth Regulation

Research has indicated that certain thiadiazole compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, making them valuable in agricultural biotechnology .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with benzoyl chloride or similar reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Anticancer Activity: It inhibits the replication of cancer cells by interfering with DNA synthesis and inducing apoptosis through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs of 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide, emphasizing substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine and chlorine substituents (as in 4-fluoro and 2-chloro analogs) increase polarity and metabolic stability but may reduce solubility .

- Heterocycle Variations (e.g., oxadiazole vs. thiadiazole): Replacement of the thiadiazole with oxadiazole (as in ) alters electronic density and hydrogen-bonding capacity, impacting target affinity .

Physical Properties

Melting points and solubility trends inferred from analogs:

- Thiadiazole derivatives with aromatic substituents (e.g., 8a in ) exhibit high melting points (160–290°C), suggesting strong crystallinity due to planar heterocyclic systems .

- Introduction of acetyl or benzoyl groups (e.g., 8a–c in ) increases molecular weight and may reduce aqueous solubility, necessitating formulation adjustments for pharmacological use .

Biological Activity

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C16H13N3OS

- Molecular Weight : 295.36 g/mol

- CAS Number : 690246-33-4

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their pharmacological properties. The specific compound this compound exhibits significant biological activities:

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives possess potent antimicrobial properties. In a study evaluating various thiadiazole compounds, this compound showed notable activity against both gram-positive and gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

| Aspergillus niger | Significant |

The antimicrobial effects were assessed using the paper disc diffusion method, revealing that this compound could inhibit the growth of several pathogenic strains .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been highlighted in various studies. Specifically, compounds with a similar structure to this compound have shown cytotoxic effects against different cancer cell lines. For instance, a study indicated that thiadiazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

- Synthesis and Evaluation Study :

- Anticancer Activity Assessment :

- Anti-inflammatory Mechanisms :

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide?

The synthesis typically involves:

- Step 1 : Formation of the 1,2,4-thiadiazole ring via cyclization of thiosemicarbazides or thiourea derivatives under acidic/basic conditions .

- Step 2 : Coupling the thiadiazole intermediate with 4-methylbenzoyl chloride or activated esters via nucleophilic acyl substitution. Solvents like dimethylformamide (DMF) or acetonitrile are used, with catalysts (e.g., LiH) to enhance reaction efficiency .

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and confirmed via NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm the benzamide and thiadiazole moieties (e.g., aromatic protons at δ 7.2–8.1 ppm, amide carbonyl at ~168 ppm) .

- FT-IR : Key peaks include N–H stretching (~3300 cm⁻¹ for amide) and C=O (~1650 cm⁻¹) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ at m/z ~336) .

Q. What preliminary biological assays are recommended for initial screening?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity .

- In Situ Monitoring : Employ HPLC or real-time IR to track intermediate formation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural Confirmation : Ensure compound integrity via X-ray crystallography (e.g., PubChem data ) to rule out degradation or polymorphism.

- Assay Standardization : Control variables like DMSO concentration (<1% v/v) and cell passage number to minimize variability .

- SAR Analysis : Compare substituent effects (e.g., methyl vs. ethyl on thiadiazole) to identify critical functional groups .

Q. How can computational methods enhance understanding of this compound’s mechanism?

- Molecular Docking : Simulate binding to target proteins (e.g., tyrosinase or bacterial enzymes) using AutoDock Vina .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or stability .

- MD Simulations : Assess conformational stability in biological membranes (e.g., lipid bilayer penetration) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .

- Byproduct Management : Optimize workup procedures (e.g., aqueous NaHCO3 washes) to remove unreacted benzoyl chloride .

- Pilot-Scale Equipment : Use continuous flow reactors to maintain temperature control and minimize batch variability .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Core Modifications : Synthesize analogs with varying substituents (e.g., halogens, methoxy) on the benzamide or thiadiazole rings .

- Bioisosteric Replacement : Substitute thiadiazole with triazole or oxadiazole to evaluate ring flexibility .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50 values .

Q. What analytical approaches validate compound stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, and elevated temperature (40°C), followed by HPLC-MS to identify degradation products .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 h) and quantify remaining compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.